![molecular formula C14H22OSi B14597644 Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane CAS No. 61077-60-9](/img/structure/B14597644.png)
Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylpent-4-en-2-yloxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane typically involves the reaction of a phenylpent-4-en-2-ol derivative with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
PhCH2CH2CH2CH=CH2+ClSi(CH3)3→PhCH2CH2CH2CH=CH2OSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for other organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be selectively deprotected under mild conditions, allowing for controlled synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(phenylethynyl)silane
- Trimethyl(phenylthio)silane
- Trimethyl(methylthio)silane
Uniqueness
Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane is unique due to the presence of the phenylpent-4-en-2-yloxy moiety, which imparts distinct chemical properties and reactivity compared to other trimethylsilyl compounds. This uniqueness makes it valuable in specific synthetic applications where selective protection and deprotection of hydroxyl groups are required.
Propriétés
Numéro CAS |
61077-60-9 |
|---|---|
Formule moléculaire |
C14H22OSi |
Poids moléculaire |
234.41 g/mol |
Nom IUPAC |
trimethyl(1-phenylpent-4-en-2-yloxy)silane |
InChI |
InChI=1S/C14H22OSi/c1-5-9-14(15-16(2,3)4)12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3 |
Clé InChI |
CYGCYVXVBWYCIK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(CC=C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



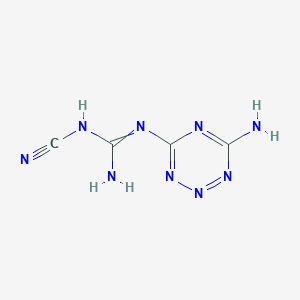
![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
![Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)](/img/structure/B14597577.png)
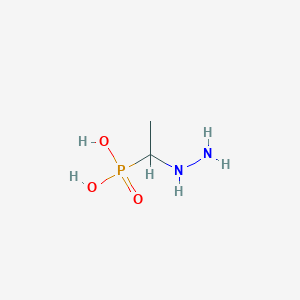
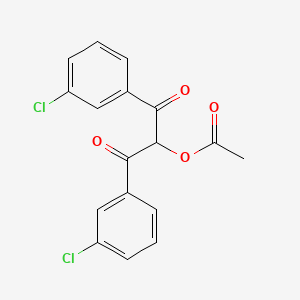
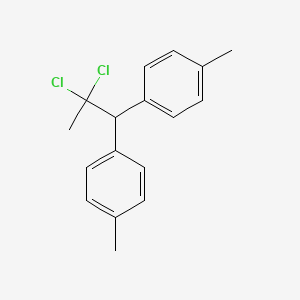
![4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14597586.png)
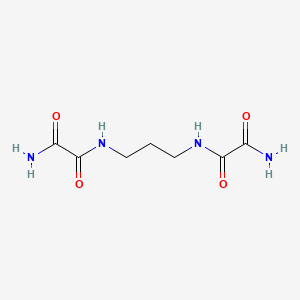
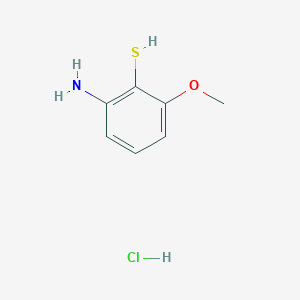
![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
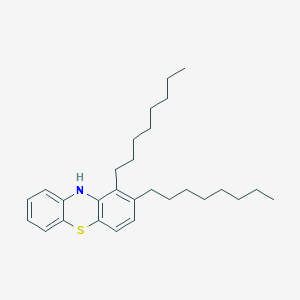
![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
